molecular formula C6H12N2O4 B14749460 N,N'-dihydroxyhexanediamide CAS No. 4726-83-4

N,N'-dihydroxyhexanediamide

Cat. No.: B14749460
CAS No.: 4726-83-4
M. Wt: 176.17 g/mol
InChI Key: ZOWOMQHGTYQRDI-UHFFFAOYSA-N
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Description

N,N'-Dihydroxyhexanediamide (C₆H₁₂N₂O₄, molecular weight 176.17 g/mol) is an aliphatic diamide characterized by two hydroxylamine groups attached to a hexanediamide backbone. Its synthesis involves the reaction of ester precursors, monitored via infrared (IR) spectroscopy. Key IR peaks at 1664.0, 1619.6, and 1566.3 cm⁻¹ correspond to carbonyl and hydroxylamine functional groups, confirming structural integrity .

Properties

CAS No.

4726-83-4

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

N,N'-dihydroxyhexanediamide

InChI

InChI=1S/C6H12N2O4/c9-5(7-11)3-1-2-4-6(10)8-12/h11-12H,1-4H2,(H,7,9)(H,8,10)

InChI Key

ZOWOMQHGTYQRDI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NO)CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dihydroxyhexanediamide typically involves the reaction of hexanediamine with hydroxylating agents under controlled conditions. One common method is the reaction of hexanediamine with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl groups. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of N,N’-dihydroxyhexanediamide may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dihydroxyhexanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanedione derivatives.

    Reduction: Formation of hexanediamine derivatives.

    Substitution: Formation of various substituted hexanediamide derivatives.

Scientific Research Applications

N,N’-Dihydroxyhexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-dihydroxyhexanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N,N'-Dihydroxyoxamide (C₂H₄N₂O₄)

  • Molecular Weight : 120.06 g/mol (vs. 176.17 g/mol for the hexanediamide derivative).
  • Structural Differences : Shorter carbon chain (C2 vs. C6) reduces steric hindrance but limits flexibility.
  • Functional Groups : Dual hydroxylamine and carbonyl groups, similar to N,N'-dihydroxyhexanediamide.
  • Applications : Primarily used in coordination chemistry due to its compact structure, enabling chelation of metal ions .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹)
This compound C₆H₁₂N₂O₄ 176.17 1664.0, 1619.6, 1566.3
N,N'-Dihydroxyoxamide C₂H₄N₂O₄ 120.06 1670–1650 (C=O), 3300 (N–OH)

Substituent-Modified Derivatives

N,N'-Bis(4-chlorophenyl)-N,N'-dihydroxyhexanediamide
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₄ (397.26 g/mol).
  • Key Features : Aromatic chlorophenyl groups enhance hydrophobicity and UV stability compared to the aliphatic parent compound.
  • Synthesis Yield : Up to 76.7% via preparative HPLC, higher than aliphatic analogs due to improved crystallization .
N,N'-Dimethoxy-N,N'-dimethyloxamide
  • Molecular Formula : C₆H₁₂N₂O₄ (176.17 g/mol).
  • Functional Groups : Methoxy and methyl substituents replace hydroxylamine, reducing hydrogen-bonding capacity.
  • Reactivity : Lower solubility in water but higher thermal stability (decomposition >200°C) .

Comparison with Functional Analogs

Hydroxamic Acids (e.g., N-Benzhydryl Hydroxyureas)

  • Structural Differences : Hydroxamic acids feature a –CONHOH group instead of dual hydroxylamine diamides.
  • Bioactivity : Demonstrated antioxidant properties (e.g., DPPH radical scavenging activity at IC₅₀ ~50 µM) , unlike this compound, which lacks reported biological activity.
  • Metal Chelation : Stronger affinity for Fe³⁺ and Cu²⁺ due to the hydroxamate moiety .

Thioamide Derivatives (e.g., N,N'-Dimethyldithiooxamide)

  • Molecular Formula : C₄H₈N₂S₂ (148.25 g/mol).
  • Key Differences : Sulfur atoms replace oxygen in carbonyl groups, altering electronic properties.
  • Applications : Used in vulcanization and as corrosion inhibitors, leveraging sulfur’s redox activity .

Key Research Findings

Thermal Stability : Aliphatic this compound decomposes at ~150°C, whereas methoxy-substituted analogs withstand >200°C .

Solubility : Hydroxylamine groups enhance water solubility (aliphatic derivative) compared to methoxy or thioamide analogs .

Biological Potential: Hydroxamic acids outperform diamides in antioxidant assays, highlighting functional group importance .

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